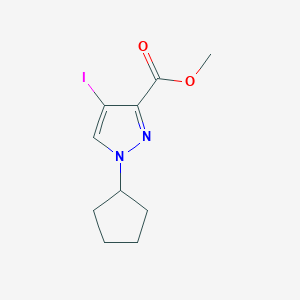

![molecular formula C19H22N4O2 B2474659 1,3,6-trimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941954-74-1](/img/structure/B2474659.png)

1,3,6-trimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

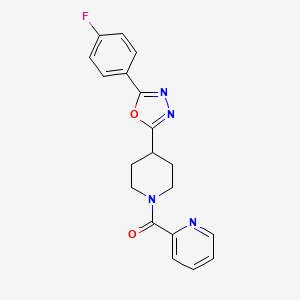

The compound “1,3,6-trimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are emerging scaffolds in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. For instance, one method involves the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of RANEY® Ni (70%) in acetic acid. This precursor is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is complex and can be modified in various ways to achieve different properties. The core structure consists of a pyrimidine ring fused with a pyridine ring .Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines can undergo a variety of chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis and properties of pyrido[2,3-d]pyrimidine derivatives have been explored extensively due to their interesting chemical and potential biological activities. For instance, Gelling and Wibberley (1969) discussed the synthesis of various pyrido[3,4-d]pyrimidines from 3-aminopyridine-4-carboxylic acids, showcasing methodologies that could be relevant for synthesizing the compound . The synthesis involves treatment with amines, yielding pyrido[3,4-d]pyrimidines or intermediate 3-aminopyridine-4-carboxamides, followed by hydrazinolyses and methylations (Gelling & Wibberley, 1969).

Potential Pharmacological Activities

The pharmacological potentials of pyrido[2,3-d]pyrimidine derivatives have been a subject of interest. Rauf et al. (2010) synthesized and characterized derivatives for urease inhibition, highlighting the versatility of pyrido[2,3-d]pyrimidine structures in medicinal chemistry. Their work demonstrates the compound's relevance in designing inhibitors for enzymes like urease (Rauf et al., 2010).

Antimicrobial and Antifungal Applications

Research by Alwan, Al Kaabi, and Hashim (2014) into pyrido[1,2-a] pyrimidine derivatives, involving Schiff bases of certain amino acids, showcases the compound's potential in antimicrobial and antifungal applications. Their findings suggest that these derivatives have variable antibacterial activities, ranging from good to moderately active, against strains like Pseudomonas aurginosa and Staphylococcus aureus, as well as antifungal activities (Alwan, Al Kaabi, & Hashim, 2014).

Novel Synthesis Approaches

A significant aspect of research on this compound involves innovative synthesis approaches. Noguchi et al. (1988) reported a one-step preparation of the pyrido[3,4-d]pyrimidine ring system, which could be crucial for the efficient synthesis of related compounds. Their method provides high yields from the reaction of formyl-trimethylpyrimidine diones with primary amines, suggesting a viable route for synthesizing 1,3,6-trimethyl derivatives (Noguchi et al., 1988).

Mécanisme D'action

Target of Action

The compound belongs to the class of pyrido[2,3-d]pyrimidines , which are known to have a broad spectrum of activities . They have been found to inhibit various cancer targets, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors .

Mode of Action

Pyrido[2,3-d]pyrimidines are generally known to interact with their targets, leading to inhibition of the above-mentioned proteins and enzymes . This interaction can result in changes in cellular processes, potentially leading to the death of cancer cells.

Biochemical Pathways

The compound, being a pyrido[2,3-d]pyrimidine derivative, is likely to affect multiple biochemical pathways due to its broad spectrum of targets . These pathways include those regulated by the targets mentioned above, such as cell growth, cell cycle progression, and apoptosis.

Result of Action

The result of the compound’s action would depend on its specific targets and the cells in which these targets are expressed. Given its potential targets, the compound could lead to the inhibition of cell growth and induction of apoptosis in cancer cells .

Orientations Futures

The future directions for research on pyrido[2,3-d]pyrimidines are promising. These compounds have shown a wide range of biological activities and have potential for development as therapeutic agents. Future research will likely focus on optimizing the synthesis of these compounds and further exploring their mechanisms of action .

Propriétés

IUPAC Name |

1,3,6-trimethyl-5-(3-phenylpropylamino)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-13-12-21-17-15(18(24)23(3)19(25)22(17)2)16(13)20-11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKMOHDWUDVPSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1NCCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2474576.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2474578.png)

![1-(2-(2-fluorophenoxy)acetyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2474584.png)

![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)

![2-[(2-Ethylphenyl)methoxy]benzoic acid](/img/structure/B2474587.png)

![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)

![2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2474599.png)